molecular formula C21H22ClN3O4S B2542460 8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034578-74-8

8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No.: B2542460
CAS No.: 2034578-74-8
M. Wt: 447.93
InChI Key: YKJKIXIJBXUDQA-UHFFFAOYSA-N
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Description

8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex organic compound characterized by its intricate molecular structure. This compound showcases potential in various research fields, owing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps of organic reactions. Initial steps might include the formation of intermediates such as pyrrolo[3,2,1-ij]quinoline derivatives through cyclization reactions. Following this, functional groups like sulfonyl and piperidine are introduced via nucleophilic substitution and other similar reactions under controlled conditions involving appropriate solvents and catalysts.

Industrial Production Methods

Industrial production could utilize large-scale synthesis involving continuous flow reactors to maintain precise control over reaction conditions. Methods such as microwave-assisted synthesis or green chemistry approaches may be adopted to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound typically undergoes:

  • Oxidation: : leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : reducing the sulfonyl group to thiol or sulfide.

  • Substitution Reactions: : particularly nucleophilic substitutions due to the presence of the halide and piperidine groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. These reactions are conducted under controlled temperatures and pressures in an inert atmosphere.

Major Products

Major products from these reactions vary based on the type of reaction, leading to derivatives with different functional groups that can be further studied for their properties.

Scientific Research Applications

This compound finds applications in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Potential use in studying enzyme interactions or as a biochemical probe.

  • Medicine: : Possible therapeutic implications due to its unique pharmacophore.

  • Industry: : In the development of specialty chemicals or materials.

Mechanism of Action

The compound interacts with molecular targets through mechanisms such as:

  • Binding to enzymes or receptors: , leading to inhibition or activation.

  • Modulation of biochemical pathways: : impacting cellular functions. The exact mechanism depends on its structural analogs and target interactions which are studied through in vitro and in vivo experiments.

Comparison with Similar Compounds

Similar Compounds

Compounds such as 3-chloropyridin-4-yl derivatives, piperidin-1-yl sulfonamides, and other pyrroloquinoline compounds share structural similarities but differ in functional groups and overall molecular architecture.

Uniqueness

The uniqueness lies in its multi-functional scaffold, allowing diverse chemical modifications and broad-spectrum applications, unlike some of its simpler analogs which might be limited in scope.

By studying and harnessing the properties of 8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one, researchers continue to explore new frontiers in chemical, biological, and industrial domains.

Properties

IUPAC Name

6-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c22-18-13-23-7-3-19(18)29-16-5-8-24(9-6-16)30(27,28)17-11-14-1-2-20(26)25-10-4-15(12-17)21(14)25/h3,7,11-13,16H,1-2,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJKIXIJBXUDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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